E-Guggulsterone

描述

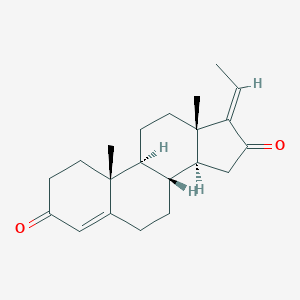

E-Guggulsterone (E-GS) is a phytosterol found in the gum resin of the Commiphora mukul tree, existing naturally as one of two stereoisomers, the other being Z-Guggulsterone (Z-GS) . It has been used in traditional Ayurvedic medicine and has been the subject of research due to its potential therapeutic effects, including anti-inflammatory, anti-tumor, and hypolipidemic properties .

Synthesis Analysis

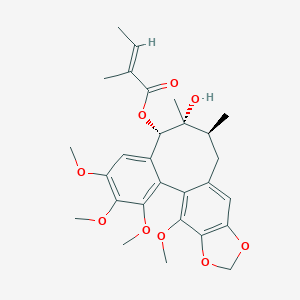

The synthesis of E-Guggulsterone has been achieved through various methods. One approach involves the preparation of E-Guggulsterone from 16,17-epoxy-pregnenolone over two steps, yielding an 84% success rate through hydrazine reduction and Oppenauer oxidation . Another method starts with androsten-3,17-dione, using protection of the ring A enonic system, followed by regioselective Wittig reaction and C-16 oxidation, which provides E-Guggulsterone with good yields and high stereoselectivity .

Molecular Structure Analysis

E-Guggulsterone has been characterized by 1D and 2D NMR spectroscopic techniques, which have been crucial in elucidating the structure of its derivatives formed during microbial transformations . The molecular structure of E-Guggulsterone allows it to interact with various biological targets, including DNA, where it binds in the minor groove .

Chemical Reactions Analysis

E-Guggulsterone can undergo isomerization to convert into the Z isomer under the influence of heat, light, and acid catalysis . Microbial transformations of E-Guggulsterone by Aspergillus niger and Cephalosporium aphidicola have resulted in the formation of new hydroxylated steroidal derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of E-Guggulsterone have been studied to facilitate its identification and quantification in various preparations. A liquid chromatographic method has been developed for the simultaneous determination of E- and Z-Guggulsterone in dietary supplements, using a mobile phase of acetonitrile-water and detection at 242 nm . Additionally, a novel normal-phase HPLC method has been detailed for the fast quantitation of the guggulsterone isomeric purity .

Relevant Case Studies

E-Guggulsterone has been implicated in various biological pathways and has shown potential in treating diseases. It induces heme oxygenase-1 expression through activation of Nrf2, potentially targeting PTEN as a putative target . It sensitizes hepatoma cells to TRAIL-induced apoptosis through induction of CHOP-dependent DR5 and involvement of ROS-dependent ER-stress . In the context of cancer, E-Guggulsterone derivatives have been shown to inhibit NF-κB signaling and suppress the metastatic potential of breast cancer cells . Moreover, E-Guggulsterone modulates MAPK and NF-κB pathways and inhibits skin tumorigenesis in mice . Binding studies have also revealed its interaction with calf thymus DNA, suggesting a minor groove binding mode . Lastly, E-Guggulsterone has demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide in macrophages .

科学研究应用

-

Biochemistry

- E-Guggulsterone is a phytosteroid derived from the oleo-gum resin of the critically endangered plant Commiphora wightii . It has attracted increasing attention due to its excellent biochemistry potential .

- It has been successfully prepared from 16,17-epoxy-pregnenolone in 84% yield over two steps via a hydrazine reduction and Oppenhauer oxidation .

- The compound has been evaluated in clinical trials and is used for further in vitro and in vivo studies .

-

Clinical Trials

- E-Guggulsterone has been evaluated in clinical trials due to its excellent biochemistry potential .

- The hypolipidaemic effects of guggulsterone have been well established through clinical trials .

- Several studies on animal models revealed that guggulsterone reduces hyperlipidaemia in the animals fed with a high-fat diet .

-

Anticancer Agents

- E-Guggulsterone has shown significant effects on various types of cancer including pancreatic cancer, hepatocellular carcinoma, head and neck squamous cell carcinoma, cholangiocarcinoma, oesophageal adenocarcinoma, prostate cancer, colon cancer, breast cancer, gut derived adenocarcinoma, gastric cancer, colorectal cancer, bladder cancer, glioblastoma, histiocytic leukemia, acute myeloid leukemia and non-small cell lung cancer .

- It induces apoptotic pathways, inhibits cell proliferation, and regulates the expression of genes involved in apoptosis .

- It has been shown to suppress constitutive NF-kappa B activation expressed in most tumour cells .

-

Anti-inflammatory

- E-Guggulsterone has been used for thousands of years to treat various ailments like obesity, tumours, intestinal worms, liver problems, cancer, leucoderma, etc .

- It has been shown to enhance endothelial TFPI and inhibit PAI-1 as well as VCAM-1 expression .

- It has been declared as a Critically Endangered species and is on the IUCN red list of threatened species .

-

Antioxidant

-

Antinociceptive

-

Treatment of Inflammatory Bowel Diseases

-

Treatment of Various Cancers

-

Potential Treatment for COVID-19

-

Antagonist of the Farnesoid X Receptor

-

Reversal of Multi-Drug Resistance

-

Ligand of Steroid Hormone Receptors

- E-Guggulsterone is a broad-spectrum ligand of steroid hormone receptors .

- It has been found to possess activities such as mineralocorticoid receptor antagonist, progesterone receptor partial agonist, glucocorticoid receptor antagonist, androgen receptor antagonist, estrogen receptor agonist, farnesoid X receptor antagonist, and pregnane X receptor agonist .

-

Treatment of Rheumatism and Obesity

-

Atherosclerosis Treatment

-

Antihyperlipidemic

-

Extension of Chemotherapy Efficacy

-

Ligand of Steroid Hormone Receptors

- E-Guggulsterone is a broad-spectrum ligand of steroid hormone receptors .

- It has been found to possess activities such as mineralocorticoid receptor antagonist, progesterone receptor partial agonist, glucocorticoid receptor antagonist, androgen receptor antagonist, estrogen receptor agonist, farnesoid X receptor antagonist, and pregnane X receptor agonist .

-

Orally Active in Animal Research

安全和危害

When handling E-Guggulsterone, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

There is a great demand for large amounts of the guggulsterones for further in vitro and in vivo studies . As this demand is not met by natural sources, which only provide the compounds in low yield, synthetic mechanisms were recently developed for synthesis of this important sterol . This molecule has attracted increasing attention due to its excellent biochemistry potential and the compound has consequently been evaluated in clinical trials .

属性

IUPAC Name |

(8R,9S,10R,13S,14S,17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/b16-4-/t15-,17+,18+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXRGPWQVHZTQJ-AUKWTSKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6033538 | |

| Record name | Guggulsterone E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6033538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

E-Guggulsterone | |

CAS RN |

39025-24-6, 95975-55-6 | |

| Record name | (-)-(E)-Guggulsterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39025-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guggulsterone, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039025246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregna-4,17-diene-3,16-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095975556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guggulsterone E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6033538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUGGULSTERONE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B259YE66O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

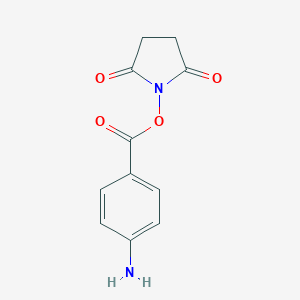

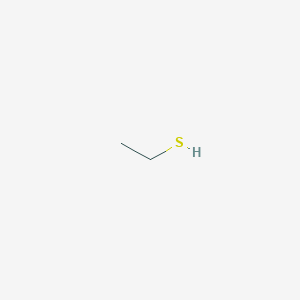

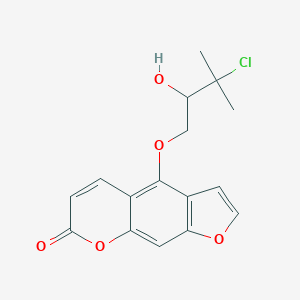

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

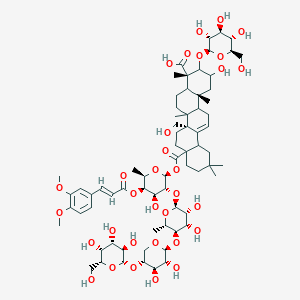

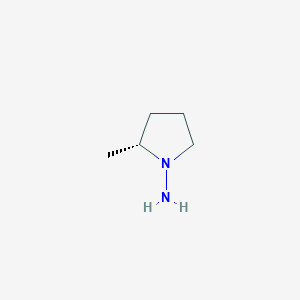

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B150524.png)

![(2R)-1-[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]-N-(2-oxoethylidene)pyrrolidine-2-carboxamide](/img/structure/B150541.png)